Cas no 2763776-57-2 (1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride)
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
- 2763776-57-2
- EN300-37370496
- Z5122354950
-
- Inchi: 1S/C8H13N3.ClH/c1-5-8(9)11(6(2)10-5)7-3-4-7;/h7H,3-4,9H2,1-2H3;1H
- InChI Key: ANIZAVHBEAWLJY-UHFFFAOYSA-N
- SMILES: Cl.N1(C(C)=NC(C)=C1N)C1CC1
Computed Properties
- Exact Mass: 187.0876252g/mol
- Monoisotopic Mass: 187.0876252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37370496-0.05g |
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |
2763776-57-2 | 95.0% | 0.05g |
$490.0 | 2025-03-18 | |
| Enamine | EN300-37370496-0.1g |
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |
2763776-57-2 | 95.0% | 0.1g |
$639.0 | 2025-03-18 | |
| Enamine | EN300-37370496-0.25g |
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |
2763776-57-2 | 95.0% | 0.25g |
$913.0 | 2025-03-18 | |
| Enamine | EN300-37370496-0.5g |
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |
2763776-57-2 | 95.0% | 0.5g |
$1437.0 | 2025-03-18 | |
| Enamine | EN300-37370496-1.0g |
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |
2763776-57-2 | 95.0% | 1.0g |
$1844.0 | 2025-03-18 | |
| Enamine | EN300-37370496-2.5g |
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |
2763776-57-2 | 95.0% | 2.5g |
$3611.0 | 2025-03-18 | |
| Enamine | EN300-37370496-5.0g |
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |
2763776-57-2 | 95.0% | 5.0g |
$5345.0 | 2025-03-18 | |
| Enamine | EN300-37370496-10.0g |
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |
2763776-57-2 | 95.0% | 10.0g |
$7927.0 | 2025-03-18 | |
| 1PlusChem | 1P027Y9W-50mg |
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |
2763776-57-2 | 95% | 50mg |
$668.00 | 2024-05-07 | |
| 1PlusChem | 1P027Y9W-100mg |
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride |
2763776-57-2 | 95% | 100mg |
$852.00 | 2024-05-07 |
1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride
1-Cyclopropyl-2,4-Dimethyl-1H-Imidazol-5-Amine Hydrochloride: A Comprehensive Overview
1-Cyclopropyl-2,4-Dimethyl-1H-Imidazol-5-Amine Hydrochloride is a chemical compound with the CAS number 2763776-57-2. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The presence of a cyclopropyl group and two methyl substituents at positions 2 and 4 of the imidazole ring imparts unique chemical and biological properties to this molecule. The hydrochloride salt form suggests that the compound is often used in its protonated form, which may influence its solubility and bioavailability.
The imidazole ring is a fundamental structural motif in organic chemistry, known for its stability and ability to participate in various chemical reactions. In the case of 1-cyclopropyl-2,4-dimethyl-imidazol-5-amine hydrochloride, the substitution pattern on the imidazole ring plays a critical role in determining its reactivity and biological activity. The cyclopropyl group at position 1 introduces strain into the molecule, potentially enhancing its reactivity in certain reactions. Meanwhile, the methyl groups at positions 2 and 4 provide steric bulk, which can influence both the physical properties of the compound and its interactions with biological targets.
Recent studies have highlighted the potential of 1-cyclopropyl-2,4-dimethyl-imidazol-5-amine hydrochloride as a lead compound in drug discovery. Researchers have explored its ability to modulate various biological pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent activity against certain ion channels, making it a promising candidate for the development of novel therapeutic agents.
In addition to its biological applications, 1-cyclopropyl-2,4-dimethyl-imidazol-5-amine hydrochloride has been investigated for its potential use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as in the development of new semiconducting materials. Recent advancements in this area have shown that incorporating such imidazole derivatives into polymer frameworks can significantly enhance their electrical conductivity.
The synthesis of 1-cyclopropyl-2,4-dimethyl-imidazol-5-amine hydrochloride involves a multi-step process that typically begins with the preparation of the imidazole ring followed by substitution reactions to introduce the cyclopropyl and methyl groups. The final step involves protonation to form the hydrochloride salt. This synthesis pathway has been optimized in recent years to improve yield and purity, as reported in *Organic Process Research & Development*.
From an analytical standpoint, 1-cyclopropyl-2,4-dimethyl-imidazol-5-amine hydrochloride has been characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided valuable insights into its molecular structure and conformational preferences. For example, X-ray crystallography revealed that the molecule adopts a specific packing arrangement in the solid state, which may influence its physical properties such as melting point and solubility.
In terms of pharmacokinetics, recent studies have focused on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 1-cyclopropyl-2,4-dimethyl-imidazol-5-amine hydrochloride. These studies are crucial for evaluating its potential as a drug candidate. Findings from *Drug Metabolism and Disposition* indicate that the compound exhibits moderate oral bioavailability in preclinical models, suggesting that further optimization may be required to enhance its pharmacokinetic profile.
Moreover, environmental scientists have begun exploring the environmental fate and toxicity of 1-cyclopropyl-2,4-dimethyl-imidazol-amine hydrochloride. Understanding how this compound interacts with ecosystems is essential for assessing its potential impact on human health and the environment. Preliminary results suggest that it undergoes rapid biodegradation under aerobic conditions, which is promising from an environmental standpoint.
In conclusion,1-Cyclopropyl-2,,4-Dimethyl-,Imidazol-,5-Amine Hydrochloride (CAS No: 2763776-,57-,) is a versatile compound with significant potential across multiple fields. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new insights into its properties and uses,this compound is poised to play an increasingly important role in both academic research and industrial applications.
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